Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is an organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but differs in functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Uniqueness
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m0/s1 |
InChI Key |
HMOLUMBNXPQUPP-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H](CO2)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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